9-epi-Artemisinin
概要
説明
9-epi-Artemisinin is a stereoisomer of artemisinin, a well-known antimalarial compound derived from the plant Artemisia annua. This compound is characterized by the presence of an endoperoxide bridge, which is crucial for its biological activity. The unique stereochemistry of this compound distinguishes it from its parent compound, artemisinin, and influences its chemical reactivity and biological properties .
科学的研究の応用
9-epi-Artemisinin has garnered interest in various scientific research fields due to its unique properties. Some of its notable applications include:
Antimalarial Research: Similar to artemisinin, this compound exhibits antimalarial activity and is studied for its potential use in combination therapies to combat drug-resistant malaria strains.
Cancer Research: Recent studies have explored the anticancer properties of this compound and its derivatives.
Anti-inflammatory and Antiviral Research: The compound is also being investigated for its anti-inflammatory and antiviral properties, with promising results in preclinical studies.
作用機序
Target of Action
9-epi-Artemisinin, also known as 11-epi-Artemisinin, is a derivative of Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua . It’s known that artemisinin and its derivatives exert their functions by regulating key factors such as apoptosis-related bax, fasl, and caspase-3, multi-drug resistance genes, and cytokines such as cd4+ and cd8+ .
Mode of Action
The mode of action of this compound is complex and involves multiple mechanisms . The compound contains an unusual endoperoxide bridge, which is generally thought to be the key player of biological activity . This endoperoxide bond could be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents . These radicals may target essential parasite macromolecules, causing the parasite’s death .
Biochemical Pathways
The biosynthesis of this compound involves several biochemical pathways. Amorpha-4,11-diene synthase (ADS) catalyzes the first committed step in the artemisinin biosynthetic pathway . This is the first catalytic reaction enzymatically and genetically characterized in artemisinin biosynthesis . Two genes of the artemisinin biosynthetic pathway have been identified .
Pharmacokinetics
The pharmacokinetics of this compound and its derivatives demonstrate fast absorption, wide distribution, fast excretion, and low in vivo concentration . The primary biologically active metabolite involved in the antimalarial activities of artemisinin and its derivatives is dihydroartemisinin (DHA) .
Result of Action
The results of in vitro tests and isobologram analyses of combination effects showed mild to strong antagonistic interactions between artemisinin and the compounds (this compound and artemisitene) extracted from A. annua . All of the results suggested that Artemisinin exerts an anti-leishmania effect in vivo and in vitro via an apoptosis-related mechanism .
Action Environment
The quality of this compound varies according to factors such as agricultural conditions, extraction steps, and purification conditions . The preparation of β-artemether from artemisinin by reduction with sodium borohydride proceeds normally even when the 9-epimer is present . The 9-epimer undergoes rearrangement to peroxy acetals . The results are ascribed to the different stabilities of the corresponding dihydro-intermediates due to steric hindrance .
Safety and Hazards
将来の方向性
The emergence of resistance to artemisinin and its derivatives in Africa, including its epidemiology, transmission dynamics, and mechanisms, is a current area of research . There is an urgent need to better appreciate the extent of the problem and its consequences for the treatment and control of malaria .
生化学分析
Biochemical Properties
9-epi-Artemisinin interacts with various enzymes, proteins, and other biomolecules. Experimental evidence suggests that artemisinin compounds may exert their functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, oxidative stress molecules, and so on .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. For instance, it has been found to reduce the deposition of amyloid-beta and tau protein, reduce the release of inflammation factors and apoptosis factors, thereby reducing the neuronal cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The endoperoxide bond in this compound could be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The preparation of β-artemether from artemisinin by reduction with sodium borohydride proceeds normally even when the 9-epimer is present. The 9-epimer undergoes rearrangement to peroxy acetals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, artemisinin was found to improve the cognitive functions in Alzheimer’s disease animal model 3xTg mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. The artemisinin biosynthetic pathway has been completely elucidated, and many regulatory factors have been identified to get involved in the regulation of artemisinin biosynthesis .
Subcellular Localization
Current research suggests that artemisinin disrupts the Golgi localization and signaling cascade of NRas .
準備方法
Synthetic Routes and Reaction Conditions: 9-epi-Artemisinin can be synthesized from artemisinin through a series of chemical reactions. One common method involves the reduction of artemisinin using sodium borohydride, which leads to the formation of this compound as a minor by-product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the selective formation of the desired stereoisomer .
Industrial Production Methods: Industrial production of this compound is not as prevalent as that of artemisinin due to its lower yield and the complexity of its synthesis. advancements in synthetic chemistry and biotechnological approaches are being explored to improve the efficiency and scalability of its production .
化学反応の分析
Types of Reactions: 9-epi-Artemisinin undergoes various chemical reactions, including reduction, oxidation, and rearrangement. For instance, the reduction of this compound with sodium borohydride leads to the formation of β-artemether. Additionally, it can undergo rearrangement to form peroxy acetals under specific conditions .
Common Reagents and Conditions:
Reduction: Sodium borohydride in anhydrous solvents.
Oxidation: Various oxidizing agents under controlled conditions.
Rearrangement: Specific catalysts and reaction conditions to facilitate the formation of peroxy acetals.
Major Products:
β-artemether: Formed through reduction.
Peroxy acetals: Formed through rearrangement reactions.
類似化合物との比較
Artemisinin: The parent compound with a similar structure but different stereochemistry.
Dihydroartemisinin: A derivative with enhanced solubility and bioavailability.
Artemether and Artesunate: Semi-synthetic derivatives used in antimalarial therapies.
Uniqueness of 9-epi-Artemisinin: The unique stereochemistry of this compound influences its chemical reactivity and biological activity. While it shares many properties with artemisinin, its distinct structure can lead to different reaction pathways and potentially unique therapeutic applications .
特性
IUPAC Name |
(1R,4S,5R,8S,9S,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9+,10+,11+,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUAFEHZUWYNDE-DWIPZSBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356309 | |
Record name | 9-epi-Artemisinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113472-97-2 | |
Record name | 9-Epiartemisinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113472972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-epi-Artemisinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-EPIARTEMISININ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0474Z7MDH1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry at the C-9 position in artemisinin derivatives?
A1: The stereochemistry at the C-9 position in artemisinin derivatives plays a crucial role in determining their biological activity. [] For instance, while (+)-artemisinin exhibits potent antimalarial activity, its 9-epi-analog, (+)-9-epi-artemisinin, was found to be inactive against the drug-sensitive P. falciparum NF54 strain. [] This suggests that even subtle changes in the three-dimensional structure can significantly impact the molecule's ability to interact with its biological target and exert its effects.
Q2: How does 9-epi-artemisinin interact with artemisinin in terms of antimalarial activity?
A2: Research indicates that this compound can antagonize the antimalarial activity of artemisinin. [] When tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, this compound exhibited antagonistic interactions with artemisinin. [] This suggests that the presence of this compound, alongside artemisinin, may reduce the effectiveness of antimalarial treatments.
Q3: Are there any instances where combining this compound with other compounds results in different interactions?
A3: Yes, while this compound shows antagonism with artemisinin, it exhibits a different interaction pattern with artesunate. [] The isobologram analysis reveals an antagonistic interaction between these two compounds, indicating a potential complexity in the interplay of these compounds and highlighting the need for further investigation.
Q4: Beyond its interaction with artemisinin and artesunate, has this compound shown any other notable biological activities?
A4: Interestingly, despite its lack of antimalarial activity, (+)-9-epi-artemisinin, along with its derivatives (+)-3-hydroxymethyl-9-epi-artemisinin and (+)-3-hydroxymethyl-9-desmethylartemisinin, did not exhibit toxicity against L6 cells, a rat skeletal myoblast cell line. [] This finding suggests a potential for further exploration of these compounds for other therapeutic applications, considering their lack of cytotoxicity in this specific context.
Q5: What are the implications of the observed antagonistic interactions between this compound and artemisinin for the development of artemisinin-based combination therapies (ACTs)?
A5: The antagonistic interaction between this compound and artemisinin raises concerns about the potential impact on the efficacy of ACTs. [] Further research is crucial to determine:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。